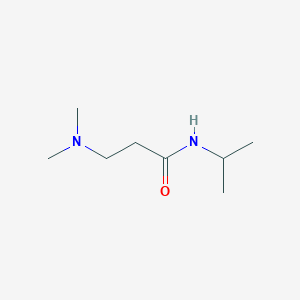
1-hydroxy-2,2,7,7-tetramethyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge ID 5510952 is a chemical compound cataloged by ChemBridge, a company known for its extensive collection of screening compounds, building blocks, and specialty libraries. This compound is utilized in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Cambridge ID 5510952 involves specific synthetic routes and reaction conditions. While the exact synthetic route for this compound is proprietary, general methods for similar compounds often include multi-step organic synthesis involving key intermediates. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Cambridge ID 5510952 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cambridge ID 5510952 is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme interactions and protein functions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cambridge ID 5510952 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Cambridge ID 5510952 can be compared with other similar compounds cataloged by ChemBridge. Similar compounds include those with analogous chemical structures or functional groups. The uniqueness of Cambridge ID 5510952 lies in its specific chemical properties and the range of applications it supports.
Conclusion
Cambridge ID 5510952 is a versatile compound with significant applications in scientific research Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-hydroxy-2,2,7,7-tetramethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-7(12)10-6-9(3,4)11(8)13/h13H,5-6H2,1-4H3,(H,10,12) |
Clé InChI |
JKUHZEQDSDGIBW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)NCC(N1O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(4-Hexylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8509130.png)

![5,7-Dimethylbenzo[b]thiophene](/img/structure/B8509144.png)




![4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8509188.png)
